

Characterization of Amino-PEG24-alcohol: An In-depth Technical Guide

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Compound of Interest

Compound Name: Amino-PEG24-alcohol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical characterization of **Amino-PEG24-alcohol** ($\text{H}_2\text{N}-(\text{CH}_2\text{CH}_2\text{O})_{24}-\text{H}$), a valuable bifunctional linker used in bioconjugation, drug delivery, and proteomics. The guide details the expected outcomes and methodologies for identity, purity, and structural confirmation using ^1H Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS).

Introduction

Amino-PEG24-alcohol is a hydrophilic polyethylene glycol (PEG) derivative featuring a terminal primary amine and a terminal hydroxyl group. This heterobifunctional structure allows for the sequential and site-specific conjugation of different molecules, making it a versatile tool in the development of complex bioconjugates, including antibody-drug conjugates (ADCs) and PROTACs. Accurate and thorough characterization of this linker is critical to ensure the quality, consistency, and performance of the final conjugated product.

Molecular Structure and Properties

- Chemical Formula: $\text{C}_{48}\text{H}_{99}\text{NO}_{24}$
- Molecular Weight: 1074.30 g/mol
- Exact Mass: 1073.6557 u

¹H NMR Characterization

¹H NMR spectroscopy is a powerful technique for confirming the identity and structural integrity of **Amino-PEG24-alcohol**. The spectrum provides information about the different proton environments within the molecule.

Experimental Protocol

A detailed experimental protocol for acquiring a ¹H NMR spectrum of **Amino-PEG24-alcohol** is provided below:

Parameter	Recommended Setting
Instrument	400 MHz NMR Spectrometer
Solvent	Deuterated chloroform (CDCl ₃) or Dimethyl sulfoxide-d ₆ (DMSO-d ₆)
Concentration	5-10 mg/mL
Temperature	25°C
Reference	Tetramethylsilane (TMS) at 0.00 ppm
Number of Scans	16-64
Relaxation Delay	1-2 seconds

Expected ¹H NMR Data

The following table summarizes the expected chemical shifts, multiplicities, and integration values for the key protons in **Amino-PEG24-alcohol**.

Assignment	Chemical Shift (δ , ppm)	Multiplicity	Integration
H ₂ N-CH ₂ -	~2.85	Triplet	2H
-CH ₂ -N-	~3.51	Triplet	2H
-O-CH ₂ -CH ₂ -O- (PEG backbone)	~3.64	Singlet (broad)	~88H
-CH ₂ -OH	~3.71	Triplet	2H
-OH	Variable (typically ~2-3 in CDCl ₃ , ~4.5 in DMSO-d ₆)	Singlet (broad)	1H

Note: The chemical shift of the hydroxyl proton is highly dependent on the solvent, concentration, and temperature.

LC-MS Characterization

LC-MS is employed to determine the purity of **Amino-PEG24-alcohol** and to confirm its molecular weight.

Experimental Protocol

A typical LC-MS protocol for the analysis of **Amino-PEG24-alcohol** is outlined below:

Parameter	Recommended Setting
LC System	High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC)
Column	C18 reversed-phase, 2.1 x 50 mm, 1.8 μ m
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	0.1% Formic acid in Acetonitrile
Gradient	5% to 95% B over 10 minutes
Flow Rate	0.3 mL/min
Column Temperature	40°C
Injection Volume	1-5 μ L
MS Detector	Quadrupole Time-of-Flight (Q-TOF) or Orbitrap Mass Spectrometer
Ionization Mode	Positive Electrospray Ionization (ESI+)
Scan Range	100-1500 m/z

Expected LC-MS Data

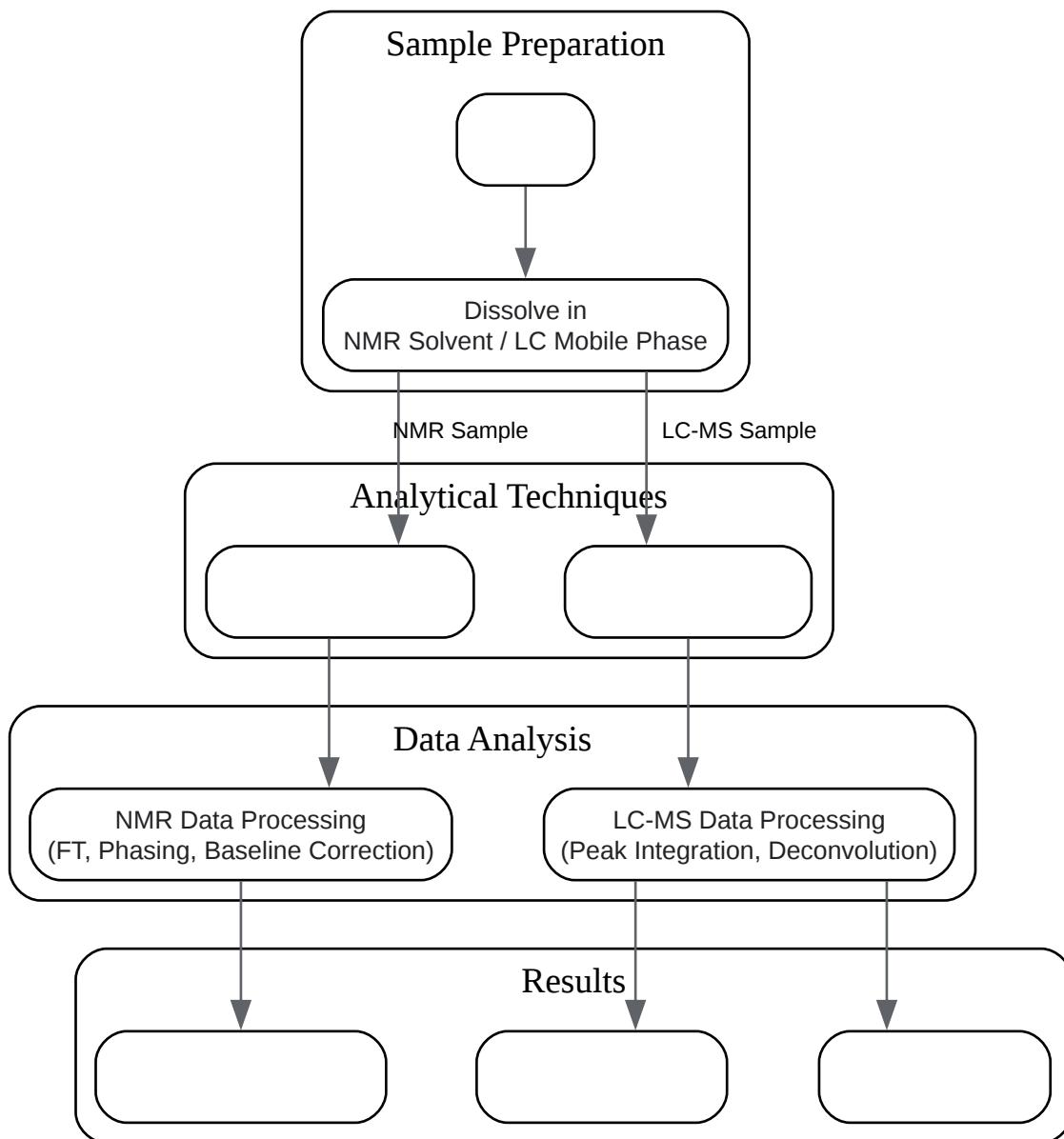
The LC-MS analysis is expected to yield a single major peak in the chromatogram. The mass spectrum will show the protonated molecule and potentially other adducts.

Parameter	Expected Value
Retention Time	Dependent on the specific LC system and conditions
Observed Ion (m/z)	1074.66 [M+H] ⁺ , 1096.64 [M+Na] ⁺

Visualizations

Workflow for Characterization

The following diagram illustrates the general workflow for the characterization of **Amino-PEG24-alcohol**.



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Characterization Workflow

¹H NMR Signal Assignment

This diagram illustrates the chemical structure of **Amino-PEG24-alcohol** and the assignment of the expected ¹H NMR signals.

¹H NMR Signal Assignments

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